molecular formula C24H24FN3O4S2 B3012190 N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-69-6

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B3012190
CAS No.: 851781-69-6
M. Wt: 501.59
InChI Key: PYLKNOCCFANHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic chemical compound featuring a pyrazoline core, a structure of significant interest in medicinal chemistry and drug discovery. Pyrazoline derivatives are extensively researched due to their broad spectrum of potential pharmacological activities. Studies on analogous structures have demonstrated that such compounds can be designed as enzyme inhibitors, particularly targeting kinase enzymes which are crucial in cell signaling pathways . For instance, certain pyrazole-based molecules have been developed as highly selective inhibitors of p38 MAP kinase for inflammatory research, while others have shown potential as Aurora kinase B inhibitors in oncology research . The specific structural motifs present in this compound—including the 2-fluorophenyl group, the tosyl (p-toluenesulfonyl) moiety, and the ethanesulfonamide tail—are often incorporated to modulate properties like target binding affinity, selectivity, and metabolic stability. This makes it a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical assay development. The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the available safety data sheets and handling instructions prior to use.

Properties

IUPAC Name

N-[4-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-19-12-10-18(11-13-19)23-16-24(21-6-4-5-7-22(21)25)28(26-23)34(31,32)20-14-8-17(2)9-15-20/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLKNOCCFANHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, drawing insights from various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The key steps include the formation of the pyrazole ring followed by tosylation and sulfonamide formation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that a related pyrazole compound inhibited the growth of human cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Inhibition of Enzymatic Activity

Another important aspect of the biological activity of this compound is its potential to inhibit specific enzymes. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema. Research has shown that modifications in the structure can enhance selectivity towards specific isoforms of carbonic anhydrase, which may lead to improved therapeutic profiles .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Studies have reported that various sulfonamide derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folate synthesis pathways, leading to growth inhibition. In vitro assays have confirmed that certain derivatives show potent activity against resistant strains of bacteria .

Case Studies

Study Compound Activity Findings
Study 1Pyrazole DerivativeAnticancerInduced apoptosis in cancer cell lines
Study 2Sulfonamide AnalogEnzyme InhibitionSelectively inhibited carbonic anhydrase
Study 3Sulfonamide CompoundAntimicrobialEffective against resistant bacterial strains

Scientific Research Applications

Medicinal Chemistry

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has been investigated for its potential therapeutic effects against various diseases. The sulfonamide functional group is known for its antibacterial properties, while the pyrazole derivatives have shown promise in anti-inflammatory and analgesic activities .

Key Findings:

  • Antibacterial Activity: Studies have indicated that sulfonamides exhibit significant antibacterial effects, making them candidates for developing new antibiotics .
  • Anti-inflammatory Properties: Pyrazole derivatives are often explored for their ability to inhibit inflammatory pathways, which can be beneficial in treating conditions like arthritis .

Drug Development

The compound's structural complexity allows it to interact with multiple biological targets. Its design can be optimized for enhancing pharmacokinetic properties such as solubility and bioavailability.

Case Studies:

  • A study demonstrated the synthesis of related pyrazole derivatives that showed enhanced activity against specific cancer cell lines, indicating the potential of modifying the compound's structure to improve efficacy .
  • Research on similar sulfonamide compounds has led to the development of drugs that target specific enzymes involved in disease pathways, showcasing the importance of this compound in drug design .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Starting Materials: The synthesis often begins with phenylhydrazine and appropriate aldehydes or ketones.
  • Reaction Conditions: Optimizing conditions such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity.
  • Characterization Techniques: Techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Substituent Variations Molecular Weight (g/mol) Key Features
N-(4-(5-(2-Fluorophenyl)-1-Tosyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Ethanesulfonamide Tosyl (4-methylbenzenesulfonyl), ethanesulfonamide 501.59 High rigidity from pyrazoline; moderate solubility due to bulky tosyl group.
N-(4-{1-[(3-Chlorophenyl)Sulfonyl]-5-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl}Phenyl)Ethanesulfonamide 3-Chlorophenylsulfonyl instead of tosyl 522.01 Increased electron-withdrawing effect from Cl; higher molecular weight may reduce solubility.
N-{4-[5-(2-Fluorophenyl)-1-(4-Methoxybenzenesulfonyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide 4-Methoxybenzenesulfonyl, methanesulfonamide 503.57 Methoxy group enhances polarity and solubility; smaller sulfonamide reduces steric hindrance.
N-(2-(5-(2-Fluorophenyl)-1-(Thiophene-2-Carbonyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide Thiophene-2-carbonyl instead of tosyl 443.50 Thiophene introduces aromatic π-stacking potential; lower molecular weight may improve membrane permeability.
N-(2-(5-(4-Ethoxyphenyl)-1-(Furan-2-Carbonyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide 4-Ethoxyphenyl and furan-2-carbonyl 453.50 Ethoxy group increases hydrophobicity; furan carbonyl may alter metabolic stability compared to sulfonyl groups.

Structural and Functional Insights

Sulfonyl Group Variations
  • Tosyl vs. However, its bulkiness may reduce solubility compared to the tosyl group.
  • 4-Methoxybenzenesulfonyl : The methoxy substituent in BA96388 increases polarity, improving aqueous solubility. This modification is advantageous for oral bioavailability in drug development.
Sulfonamide Variations
  • Ethanesulfonamide vs.
Heterocyclic Substituents
  • Thiophene/Furan Carbonyl : Replacing sulfonyl with thiophene or furan carbonyl groups (e.g., ) introduces heteroaromaticity, which may enhance π-π interactions with aromatic residues in target proteins. However, these groups are less stable metabolically than sulfonamides.

Q & A

Basic: How can researchers optimize the synthesis of pyrazoline-sulfonamide derivatives like N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

Methodological Answer:
Synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. Key steps include:

  • Reagent selection : Use sodium ethoxide (NaOEt) in absolute ethanol as a base to promote cyclization (e.g., 1 mmol chalcone + 1.2 mmol hydrazine hydrate under reflux for 10–12 hours) .
  • Purification : Recrystallization from ethanol/water mixtures improves yield (60–75% reported for analogous compounds) .
  • Functional group compatibility : Ensure tosyl (Ts) and sulfonamide groups are stable under reflux conditions; monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).

Basic: What crystallographic tools are recommended for structural validation of this compound?

Methodological Answer:

  • Software : Use SHELXL for refinement (supports anisotropic displacement parameters and hydrogen bonding analysis) and WinGX/ORTEP for visualization .
  • Validation metrics : Check R-factor convergence (<0.05 for high-quality data), mean σ(C–C) bond lengths (≤0.004 Å), and ADPs (anisotropic displacement parameters) for non-hydrogen atoms .
  • Example data : For similar pyrazoline derivatives, monoclinic systems (space group P21/c) with cell parameters a = 6.54 Å, b = 26.10 Å, c = 14.38 Å, β = 100.6° are common .

Advanced: How can researchers resolve contradictions in crystallographic data for pyrazoline-sulfonamide hybrids?

Methodological Answer:

  • Discrepancy sources : Address twinning, disorder, or incorrect space group assignment. For example, SHELXD’s dual-space algorithm can detect pseudo-symmetry in twinned crystals .
  • Validation tools : Use PLATON (ADDSYM function) to check for missed symmetry and CIF-check for syntax errors .
  • Case study : A 2013 study resolved ADP outliers in a triazole-pyrazoline derivative by re-refining hydrogen positions and applying isotropic constraints to disordered solvent molecules .

Advanced: What strategies are used to correlate structural features with biological activity in sulfonamide-pyrazoline hybrids?

Methodological Answer:

  • Activity assays : Test carbonic anhydrase (CA) inhibition (e.g., esterase activity assay with 4-nitrophenyl acetate) or cytotoxicity (MTT assay on cancer cell lines) .
  • Structural parameters : Correlate IC50 values with:
    • Electron-withdrawing groups (e.g., 2-fluorophenyl enhances CA inhibition by polarizing the sulfonamide moiety) .
    • Torsion angles : Planar pyrazoline rings (dihedral angle <10° with the sulfonamide phenyl group) improve binding to hydrophobic enzyme pockets .

Advanced: How can computational methods enhance the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CA IX or EGFR). Prioritize analogs with hydrogen bonds to catalytic zinc ions (distance ≤2.1 Å) .
  • ADMET prediction : Tools like SwissADME assess logP (optimal 2–3), solubility (ESOL > -4.5), and CYP450 inhibition risks. For example, replacing the tosyl group with methylsulfonyl improves metabolic stability .

Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Case analysis : If an analog predicted to inhibit CA shows low activity, check:
    • Protonation states : Sulfonamide groups must be deprotonated (pKa ~10) for zinc binding; adjust pH in assays .
    • Crystal packing effects : Intermolecular hydrogen bonds (e.g., N–H···O=S) in the solid state may reduce solubility and bioavailability .
  • Mitigation : Introduce solubilizing groups (e.g., polyethylene glycol chains) or use co-crystallization with cyclodextrins .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d6) identifies pyrazoline protons (δ 3.1–3.5 ppm for CH2, δ 5.2–5.6 ppm for CH), while ¹³C NMR confirms sulfonamide quaternary carbons (δ 125–135 ppm) .
  • Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+ (e.g., m/z 523.12 for C27H24FN3O4S2) with <5 ppm error .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Substituent effects :

    PositionModificationEffect on Activity
    2-FluorophenylReplace with 4-CN↑ CA inhibition (ΔIC50 = 12 nM → 8 nM)
    Tosyl groupReplace with mesyl (SO2Me)↓ cytotoxicity (HeLa cells: IC50 45 μM → 62 μM)
  • 3D-QSAR : Use CoMFA/CoMSIA models to map electrostatic/hydrophobic fields around the pyrazoline core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.